Specific Scientific Field: The specific scientific field is Medicinal Chemistry and Pharmaceutical Research, with a focus on Antituberculosis Drug Development .
Summary of the Application: Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Compounds of the imidazo[1,2-a]pyridine class, including 2-Bromo-6-methoxyimidazo[1,2-a]pyridine, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
2-Bromo-6-methoxyimidazo[1,2-a]pyridine is a chemical compound characterized by its unique bicyclic structure, which consists of a fused imidazole and pyridine ring. The molecular formula for this compound is C8H7BrN2O, with a molecular weight of approximately 227.06 g/mol. The presence of bromine at the second position and a methoxy group at the sixth position contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science .
The compound's structure features a heterocyclic framework that is recognized for its versatility in
The presence of the bromine atom in 2-bromo-6-methoxyimidazo[1,2-a]pyridine facilitates several chemical transformations. Common reactions include:
Research has indicated that 2-bromo-6-methoxyimidazo[1,2-a]pyridine exhibits significant biological activity. Its derivatives have been studied for potential therapeutic effects, including:
The synthesis of 2-bromo-6-methoxyimidazo[1,2-a]pyridine can be achieved through various methods:
The applications of 2-bromo-6-methoxyimidazo[1,2-a]pyridine span several fields:
Interaction studies involving 2-bromo-6-methoxyimidazo[1,2-a]pyridine focus on its binding affinities and mechanisms of action within biological systems. Research has examined how this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its pharmacological properties and efficacy as a therapeutic agent.
Several compounds share structural similarities with 2-bromo-6-methoxyimidazo[1,2-a]pyridine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-6-bromoimidazo[1,2-a]pyridine | Contains amino group instead of methoxy | Potentially different biological activities |
| 7-Methylimidazo[1,2-a]pyridine | Methyl substitution at position 7 | Variation in reactivity due to methyl group |
| 4-Bromo-5-methoxyimidazo[1,2-a]pyridine | Bromine and methoxy at different positions | Different regioselectivity affecting reactivity |
| 3-Haloimidazo[1,2-a]pyridine | Halo substituents at position 3 | Variability in electronic properties |
The distinct placement of bromine and methoxy groups in 2-bromo-6-methoxyimidazo[1,2-a]pyridine contributes to its unique reactivity patterns and biological properties compared to these similar compounds. The combination of these functional groups allows for diverse synthetic pathways and potential applications in drug discovery.
The compound’s structure consists of a fused pyridine and imidazole ring system. The pyridine ring is substituted with a methoxy group at position 6 and a bromine atom at position 2. The imidazole ring is fused at the 1,2-positions relative to the pyridine, forming a bicyclic system. Key features include:
The SMILES notation for this compound is COC1=CN2C=C(N=C2C=C1)Br, as derived from PubChem data.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}8\text{H}7\text{BrN}_2\text{O} $$ |
| Molecular Weight | 227.06 g/mol |
| CAS Number | 1042141-33-2 |
The IUPAC name is 2-bromo-6-methoxyimidazo[1,2-a]pyridine, reflecting the positions of substituents. Structural analogues include:
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine exhibits characteristic signals that enable unambiguous structural identification [1] [2]. The aromatic region typically spans from 6.5 to 9.0 ppm, displaying four distinct proton environments within the imidazo[1,2-a]pyridine framework. The methoxy substituent at the 6-position resonates as a sharp singlet at approximately 3.9 ppm, integrating for three protons [3]. This chemical shift is consistent with aromatic methoxy groups, where the electron-withdrawing nature of the aromatic system causes downfield displacement compared to aliphatic ethers.
The aromatic protons demonstrate characteristic coupling patterns reflecting the electronic environment created by both the bromine and methoxy substituents. The proton at the 3-position of the imidazole ring typically appears as a singlet around 7.5-8.0 ppm, while the pyridine ring protons exhibit more complex multipicity due to through-bond coupling [1] [2]. The presence of bromine at the 2-position significantly influences the chemical shifts of adjacent protons through both inductive and mesomeric effects, causing notable deshielding.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides comprehensive structural information through its enhanced spectral dispersion [4]. The aromatic carbon signals span the range from 110 to 165 ppm, with the methoxy carbon appearing as a characteristic singlet around 55 ppm [3]. The carbon bearing the bromine substituent typically resonates at approximately 95-105 ppm, reflecting the significant shielding effect of the heavy halogen atom [4].
Quaternary aromatic carbons, particularly those at ring junction positions, appear in the 130-150 ppm region and serve as diagnostic signals for confirming the imidazo[1,2-a]pyridine scaffold [1]. The carbon bearing the methoxy group exhibits characteristic downfield shift due to the electron-withdrawing aromatic system, typically appearing around 160-165 ppm [3].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Advanced two-dimensional nuclear magnetic resonance experiments provide definitive structural confirmation through correlation spectroscopy [5] [6]. Correlation spectroscopy experiments establish through-bond proton-proton connectivity patterns within the aromatic system, enabling complete assignment of all proton signals [6]. The heteronuclear single quantum coherence experiment directly correlates protons with their attached carbons, providing unambiguous assignment of carbon signals [5].
Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-proton correlations extending across two to four bonds [5] [6]. This technique is particularly valuable for confirming substitution patterns, as the methoxy protons show characteristic correlations to the carbon at the 6-position, while aromatic protons exhibit correlations to quaternary carbons throughout the ring system [6].
Nuclear Overhauser effect spectroscopy experiments provide crucial through-space correlation information, confirming the spatial arrangement of substituents [5]. These experiments can reveal conformational preferences and validate the proposed substitution pattern through characteristic nuclear Overhauser effect correlations between the methoxy group and adjacent aromatic protons.
Electron Ionization Mass Spectrometry
Mass spectrometric analysis of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine under electron ionization conditions reveals characteristic fragmentation patterns that confirm molecular structure and substitution pattern [4] [7]. The molecular ion peak appears at m/z 227/229, displaying the characteristic isotope pattern for bromine-containing compounds with approximately 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [8].
The base peak typically occurs at m/z 148/150, corresponding to loss of the bromine atom from the molecular ion [4]. This fragmentation pathway represents the most favorable process, reflecting the relatively weak carbon-bromine bond strength in aromatic systems. The resulting radical cation maintains the integrity of the imidazo[1,2-a]pyridine-methoxy framework, providing a stable aromatic system that accounts for the high abundance of this fragment.
Characteristic Fragmentation Pathways
Secondary fragmentation processes generate additional diagnostic ions that provide structural confirmation [7]. Loss of the methoxy radical (m/z 196/198) represents another significant pathway, though typically of lower intensity than bromine loss [4]. The sequential loss of both bromine and methoxy substituents produces the fragment at m/z 117, corresponding to the unsubstituted imidazo[1,2-a]pyridine radical cation.
Ring fragmentation processes generate smaller aromatic fragments, including the pyridine radical cation at m/z 78 and various smaller aromatic fragments around m/z 51-65 [9]. These lower mass fragments, while less structurally diagnostic, provide additional confirmation of the aromatic heterocyclic nature of the compound.
The fragmentation pattern notably lacks evidence of McLafferty rearrangement processes, which would require the presence of suitable γ-hydrogen atoms relative to electron-withdrawing groups [10]. The absence of such rearrangements is consistent with the fully aromatic nature of the imidazo[1,2-a]pyridine system and the lack of suitable aliphatic chains for hydrogen transfer mechanisms.
Molecular Geometry and Conformational Analysis
Single-crystal X-ray diffraction studies of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine reveal a fundamentally planar molecular architecture consistent with the aromatic nature of the fused ring system [11] [12]. The imidazo[1,2-a]pyridine core maintains near-perfect planarity with root mean square deviations typically less than 0.05 Å from the least-squares plane [13] [11]. This planarity facilitates optimal orbital overlap and π-electron delocalization throughout the conjugated system.
Bond length analysis confirms the aromatic character of both ring components, with carbon-carbon bond distances ranging from 1.35 to 1.42 Å, consistent with delocalized aromatic systems [13]. The carbon-bromine bond length typically measures 1.88-1.90 Å, reflecting the standard single bond distance for aromatic carbon-halogen bonds [14] [12]. The methoxy carbon-oxygen bond exhibits a length of approximately 1.35-1.38 Å, characteristic of aromatic ether linkages [13].
Unit Cell Parameters and Space Group Symmetry
Crystallographic analysis typically reveals monoclinic or triclinic crystal systems, with space groups such as P2₁/n or P-1 being most commonly observed [14] [12]. Unit cell dimensions generally fall within the ranges of a = 7-12 Å, b = 8-15 Å, and c = 10-18 Å, accommodating 2-4 molecules per unit cell [13]. The calculated density ranges from 1.5 to 1.8 g/cm³, consistent with organic aromatic compounds containing heavy atoms [14].
Temperature factors and displacement ellipsoids indicate well-ordered crystal structures with minimal thermal motion at standard measurement temperatures [14]. The bromine atom typically exhibits the largest displacement parameters due to its high electron density and polarizability, while the planar aromatic core shows minimal anisotropic motion [13].
Intermolecular Interaction Analysis
Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions governing crystal packing behavior [15] [16]. The analysis reveals that hydrogen-hydrogen contacts constitute the most significant contribution to the crystal packing, typically accounting for 35-45% of the total surface interactions [17] [18]. These van der Waals contacts primarily involve aromatic protons and reflect the close packing of planar aromatic molecules.
Halogen bonding interactions involving the bromine substituent represent the second most important contribution, accounting for 20-30% of surface interactions [16] [18]. These Br···H contacts often exhibit directional character, with bromine atoms serving as electron-rich Lewis bases interacting with electron-deficient aromatic protons on neighboring molecules [19] [16]. The strength and directionality of these interactions significantly influence the overall crystal packing arrangement.
Aromatic Stacking and Hydrogen Bonding Networks
Pi-pi stacking interactions between aromatic rings contribute approximately 6-12% of the total surface interactions [17] [18]. These interactions typically occur with intercentroid distances of 3.4-3.8 Å and involve either perfect overlap or offset arrangements depending on the specific packing requirements [11] [20]. The planar geometry of the imidazo[1,2-a]pyridine system facilitates efficient aromatic stacking, contributing to crystal stability.
Hydrogen bonding involving the methoxy oxygen accounts for 8-15% of surface interactions [15] [17]. These typically manifest as weak C-H···O contacts with neighboring aromatic protons, forming extended hydrogen bonding networks that link adjacent molecules [19] [20]. The methoxy group serves as both hydrogen bond acceptor and, through its methyl protons, as a weak hydrogen bond donor.
Fingerprint Plot Analysis
Two-dimensional fingerprint plots derived from Hirshfeld surface analysis reveal characteristic interaction patterns unique to brominated methoxyimidazo[1,2-a]pyridines [16] [18]. The plots typically show distinct regions corresponding to different interaction types, with sharp features indicating strong directional interactions and diffuse regions representing weaker van der Waals contacts [17].